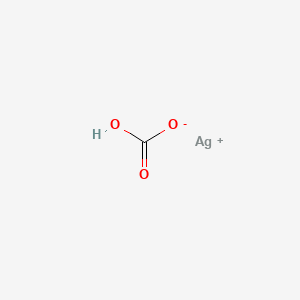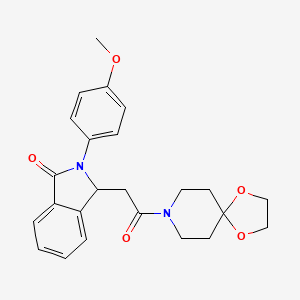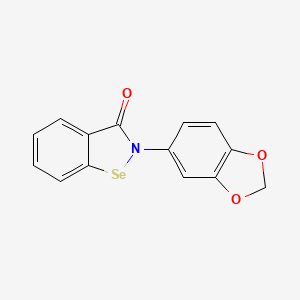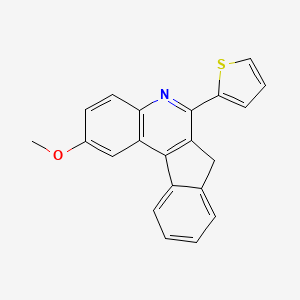
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate is a synthetic steroidal compound. It is structurally related to other synthetic progestins and is used in various pharmaceutical applications, particularly in hormonal contraceptives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Ethynylation: Introduction of an ethynyl group at the 20th position.
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Cyclobutanecarboxylation: Attachment of a cyclobutanecarboxylate group.
The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in batch reactors with precise control over temperature, pressure, and reaction time. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position can yield a ketone, while reduction of the ethynyl group can yield an alkane.
Scientific Research Applications
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates or inhibits the transcription of specific genes involved in reproductive and metabolic processes. The molecular targets include various enzymes and proteins that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Norgestrel: A synthetic progestin with similar structural features.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Norelgestromin: A related compound with similar pharmacological properties.
Uniqueness
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate is unique due to the presence of the cyclobutanecarboxylate group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural feature enhances its binding affinity to progesterone receptors and improves its metabolic stability.
Properties
CAS No. |
86679-36-9 |
|---|---|
Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] cyclobutanecarboxylate |
InChI |
InChI=1S/C26H34O3/c1-3-25-14-12-21-20-11-9-19(27)16-18(20)8-10-22(21)23(25)13-15-26(25,4-2)29-24(28)17-6-5-7-17/h2,16-17,20-23H,3,5-15H2,1H3/t20-,21+,22+,23-,25-,26-/m0/s1 |
InChI Key |
WWGTWFPUIPEHNX-UKNJCJGYSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C4CCC4)CCC5=CC(=O)CC[C@H]35 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C4CCC4)CCC5=CC(=O)CCC35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


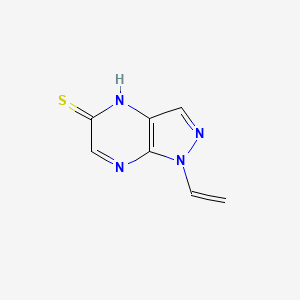
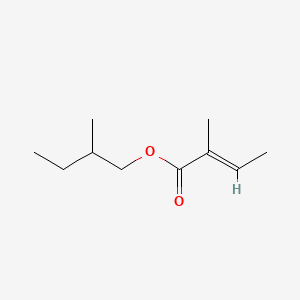

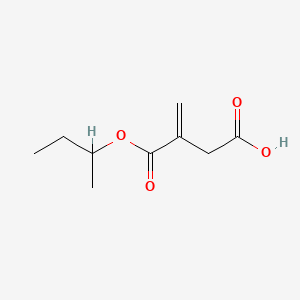
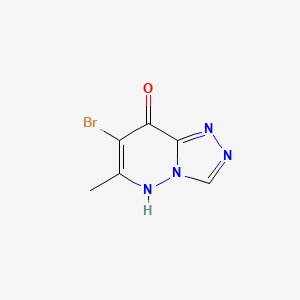

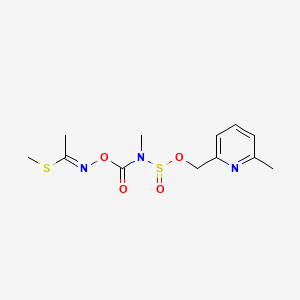
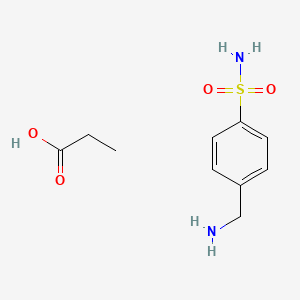
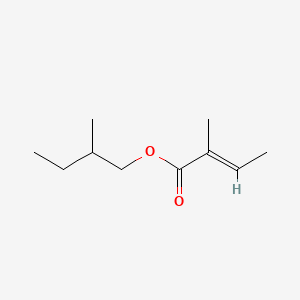
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
